molecular formula C14H20N2O4S B2702448 methyl 2-(N-((1-phenylpyrrolidin-2-yl)methyl)sulfamoyl)acetate CAS No. 1797024-64-6

methyl 2-(N-((1-phenylpyrrolidin-2-yl)methyl)sulfamoyl)acetate

Cat. No.: B2702448
CAS No.: 1797024-64-6
M. Wt: 312.38
InChI Key: JWVLNGFPFAJUKS-UHFFFAOYSA-N
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Description

Methyl 2-(N-((1-phenylpyrrolidin-2-yl)methyl)sulfamoyl)acetate is a versatile chemical compound widely used in scientific research. It exhibits remarkable properties for drug development, as well as applications in medicinal chemistry and bioactive molecule synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(N-((1-phenylpyrrolidin-2-yl)methyl)sulfamoyl)acetate typically involves the reaction of 1-phenylpyrrolidine with methyl 2-bromoacetate in the presence of a base, followed by sulfonation with sulfamoyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(N-((1-phenylpyrrolidin-2-yl)methyl)sulfamoyl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the reduced amine derivative.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Methyl 2-(N-((1-phenylpyrrolidin-2-yl)methyl)sulfamoyl)acetate is widely used in scientific research due to its versatile properties:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a drug candidate in the treatment of various diseases.

    Industry: Utilized in the development of bioactive molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-(N-((1-phenylpyrrolidin-2-yl)methyl)sulfamoyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2-pyrrolidone: A solvent and penetration enhancer used in pharmaceuticals.

    Pyrrolidine derivatives: Compounds with similar structural features and biological activities.

Uniqueness

Methyl 2-(N-((1-phenylpyrrolidin-2-yl)methyl)sulfamoyl)acetate is unique due to its specific combination of a pyrrolidine ring and a sulfamoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in drug development and medicinal chemistry.

Properties

IUPAC Name

methyl 2-[(1-phenylpyrrolidin-2-yl)methylsulfamoyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-20-14(17)11-21(18,19)15-10-13-8-5-9-16(13)12-6-3-2-4-7-12/h2-4,6-7,13,15H,5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVLNGFPFAJUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)NCC1CCCN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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